molecular formula C9H11N3O B2614711 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 945026-36-8

7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2614711
CAS No.: 945026-36-8
M. Wt: 177.207
InChI Key: XHZRZIOKIRLFQC-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the CAS Registry Number 945026-36-8 . It is a benzimidazole derivative with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . The compound is also known by several synonyms, including 2-Amino-7-methoxy-1-methylbenzimidazole . This substance is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals . Researchers investigating heterocyclic compounds, particularly nitrogen-containing systems like benzimidazoles, will find this chemical of interest. The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its wide range of potential biological activities. The specific substitution pattern of a methoxy group at the 7-position and a methyl group on the nitrogen atom presents a unique template for further chemical exploration and derivatization in various research applications, such as pharmaceutical development and chemical synthesis.

Properties

IUPAC Name

7-methoxy-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-6(11-9(12)10)4-3-5-7(8)13-2/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZRZIOKIRLFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2OC)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure conditions.

    Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

    Oxidation Products: Corresponding oxides.

    Reduction Products: Reduced derivatives.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly impacts physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent (Position 1) Molecular Weight (g/mol) Key Properties/Applications References
7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine Methyl 177.2 Potential kinase inhibition; enhanced stability
1-Phenyl-1H-1,3-benzodiazol-2-amine Phenyl 209.25 Material science; high-purity synthesis
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine 4-Methoxyphenyl 239.28 Increased lipophilicity; drug discovery
1-Propyl-1H-1,3-benzodiazol-2-amine Propyl 175.23 Storage-sensitive; ≥97% HPLC purity
1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine (PR1) Benzenesulfonyl 329.4 5-HT6 receptor ligand; high selectivity

Key Observations :

  • Methyl substituent : Offers simplicity in synthesis and improved metabolic stability compared to bulkier groups (e.g., phenyl or sulfonyl) .
  • Sulfonyl derivatives : Exhibit higher molecular weights and are potent 5-HT6 receptor ligands due to enhanced hydrogen-bonding capabilities .
  • Aryl groups (e.g., phenyl, 4-methoxyphenyl): Increase lipophilicity, which may improve membrane permeability but reduce solubility .

Physicochemical and Spectral Properties

  • Methoxy Group : In FTIR, the methoxy stretch appears at ~2830–2945 cm⁻¹, while NMR shows a singlet at δ3.8–4.0 ppm for the OCH₃ group .
  • Methyl Group: The N-methyl group in the target compound produces a singlet at δ3.5–3.7 ppm in ¹H NMR, distinguishing it from non-alkylated analogs .
  • Aromatic Protons : Substitution patterns alter splitting; e.g., 7-methoxy causes deshielding of adjacent protons, visible as multiplet signals at δ6.4–7.1 ppm .

Biological Activity

7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine (CAS No. 945026-36-8) is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in treating diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : 7-Methoxy-1-methyl-1H-benzodiazol-2-amine

The presence of a methoxy group and a methyl group on the benzodiazole ring contributes to its biological properties.

Research indicates that 7-methoxy-1-methyl-1H-benzodiazol-2-amine exhibits biological activity primarily through the inhibition of specific enzymes. Notably, it has been identified as a potent inhibitor of peptidylarginine deiminase type 4 (PAD4), an enzyme implicated in various inflammatory processes and diseases such as rheumatoid arthritis and multiple sclerosis .

Enzyme Inhibition

The compound's ability to inhibit PAD4 suggests its potential in modulating immune responses and inflammation. The inhibition mechanism involves binding to the active site of PAD4, preventing the conversion of arginine residues to citrulline, which is crucial in the pathogenesis of autoimmune diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 7-methoxy-1-methyl-1H-benzodiazol-2-amine against various cancer cell lines. The compound demonstrated selective cytotoxicity towards human breast cancer (MCF7) and pancreatic cancer (AsPC-1) cells .

Cell LineIC50 (µM)Mechanism of Action
MCF715.2Induction of apoptosis via mitochondrial pathway
AsPC-112.8Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In a study involving murine models of dextran sulfate sodium (DSS)-induced colitis, treatment with 7-methoxy-1-methyl-1H-benzodiazol-2-amine resulted in decreased levels of pro-inflammatory cytokines .

Case Studies

A notable case study explored the effects of this compound in an experimental model of rheumatoid arthritis. The administration of 7-methoxy-1-methyl-1H-benzodiazol-2-amine significantly reduced joint inflammation and destruction compared to control groups .

Summary of Findings:

  • Inhibition of PAD4 : Demonstrated effectiveness in modulating inflammatory responses.
  • Anticancer Activity : Selectively targets cancer cells with minimal toxicity to normal cells.
  • Anti-inflammatory Properties : Reduces cytokine levels in inflammatory models.

Q & A

Q. What are the standard synthetic routes for 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted aniline derivatives. For example, refluxing with solvents like ethanol or dichloromethane under controlled temperatures (70–100°C) can optimize yield and purity. Key steps include:
  • Precursor preparation : Use of thiourea or thiocyanate derivatives with halogenated intermediates.
  • Cyclization : Acid- or base-catalyzed ring closure, monitored via TLC or HPLC for reaction completion .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer : Structural elucidation requires:
  • Spectroscopic techniques :
  • NMR (¹H/¹³C) to confirm methoxy and methyl substituents.
  • FT-IR for amine (-NH) and aromatic C-H stretching bands.
  • X-ray crystallography : To resolve bond angles and torsional strain in the benzodiazole core .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

  • Methodological Answer : Prioritize assays aligned with benzodiazole derivatives' known activities (e.g., antimicrobial, anticancer):
  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Apply a 2³ factorial design to evaluate variables:
  • Factors : Temperature, solvent polarity, catalyst concentration.
  • Responses : Yield, purity (HPLC area %).
  • Analysis : ANOVA to identify significant interactions (e.g., higher temperature improves cyclization but risks side reactions) .
    Computational tools (e.g., COMSOL Multiphysics) can model heat/mass transfer for reactor scaling .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from methodological variability. Systematic approaches include:
  • Meta-analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) .
  • Theoretical alignment : Link discrepancies to structural motifs (e.g., methoxy group’s electron-donating effects altering binding affinity) .
  • Dose-response validation : Re-test the compound under standardized protocols with positive/negative controls .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target selection : Prioritize proteins with conserved binding pockets for benzodiazoles (e.g., EGFR kinase).
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities .
  • ADMET prediction : Use SwissADME to assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Q. How can a theoretical framework guide mechanistic studies of this compound’s activity?

  • Methodological Answer : Anchor hypotheses to established theories:
  • Electrophilicity index : Correlate substituent effects (methoxy vs. methyl) with redox activity in anticancer assays .
  • QSAR models : Derive quantitative relationships between logP, polar surface area, and antimicrobial potency .
  • Pathway analysis : Map interactions to signaling pathways (e.g., apoptosis via caspase-3 activation) using KEGG/GO databases .

Methodological Considerations

  • Experimental Design : Use pre-experimental designs (e.g., pilot studies) to minimize resource waste .
  • Safety Protocols : Follow SDS guidelines for handling amines (e.g., PPE: gloves, goggles, fume hoods) .
  • Data Validation : Cross-validate spectral data with published benchmarks (e.g., NIST chemistry databases) .

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